
2,2,6,6-Tetramethyl-1-(propanoyloxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-1-(propanoyloxy)piperidine is an organic compound belonging to the piperidine class. It is characterized by the presence of four methyl groups attached to the piperidine ring and a propanoyloxy group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-(propanoyloxy)piperidine typically involves the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This method ensures the formation of the desired piperidine derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring consistent quality and efficiency. The process involves the use of high-purity reagents and controlled reaction conditions to achieve optimal results.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethyl-1-(propanoyloxy)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyl-1-(propanoyloxy)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a hindered base in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is employed in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethyl-1-(propanoyloxy)piperidine involves its interaction with molecular targets through its functional groups. The piperidine ring and propanoyloxy group play crucial roles in binding to specific enzymes and receptors, influencing various biochemical pathways . The compound’s stability and reactivity make it effective in catalyzing reactions and stabilizing intermediates.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A closely related compound with similar structural features but without the propanoyloxy group.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): Known for its use as a stable free radical and oxidizing agent.
Uniqueness
2,2,6,6-Tetramethyl-1-(propanoyloxy)piperidine stands out due to its unique combination of the piperidine ring and propanoyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Propiedades
Número CAS |
823179-74-4 |
|---|---|
Fórmula molecular |
C12H23NO2 |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
(2,2,6,6-tetramethylpiperidin-1-yl) propanoate |
InChI |
InChI=1S/C12H23NO2/c1-6-10(14)15-13-11(2,3)8-7-9-12(13,4)5/h6-9H2,1-5H3 |
Clave InChI |
WTUZHIHEAJLAAA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)ON1C(CCCC1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)

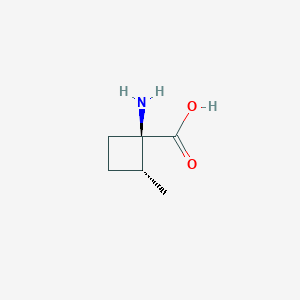
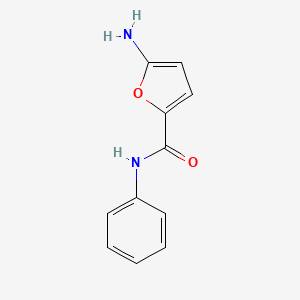
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)
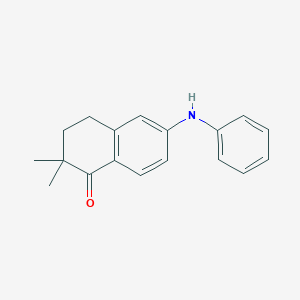

![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
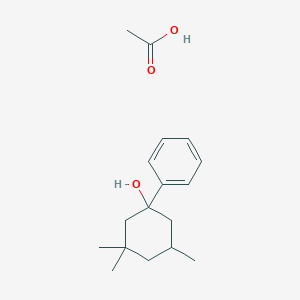
![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
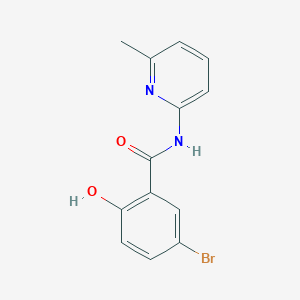
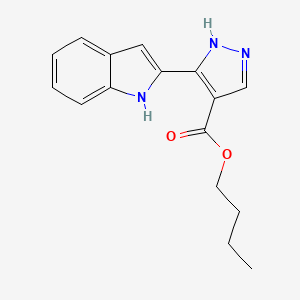
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)

